

Certificate of Analysis: Cinnamoylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cinnamoylglycine-d2	
Cat. No.:	B15127896	Get Quote

This technical guide provides a comprehensive overview of the analytical data and methodologies used to characterize **Cinnamoylglycine-d2**. It is intended for researchers, scientists, and drug development professionals who require a high-quality, well-characterized internal standard for quantitative analysis.

Product Information

Parameter	Specification
Chemical Name	Cinnamoylglycine-d2
Molecular Formula	C11H9D2NO3
Molecular Weight	207.22 g/mol
CAS Number	1219806-46-8
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
Storage	Store at -20°C, protect from light and moisture

Analytical Data

The following table summarizes the analytical tests performed on this lot of **Cinnamoylglycine-d2**, along with the results.

Test	Method	Specification	Result
Purity	HPLC	≥ 98.0%	99.5%
Identity	¹H NMR	Conforms to structure	Conforms
Identity	Mass Spectrometry	Conforms to structure	Conforms
Isotopic Enrichment	Mass Spectrometry	≥ 98 atom % D	99.2 atom % D
Residual Solvents	¹H NMR	≤ 0.5%	Meets specification

Experimental ProtocolsHigh-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of Cinnamoylglycine-d2.

Instrumentation:

- HPLC System: Agilent 1260 Infinity II or equivalent
- Detector: Diode Array Detector (DAD)

Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 μm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:

Time (min)	% В
0	10
20	90
25	90
26	10

| 30 | 10 |

Flow Rate: 1.0 mL/min

• Column Temperature: 30°C

• Detection Wavelength: 280 nm

• Injection Volume: 10 μL

• Sample Preparation: 1 mg/mL in Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess for the presence of residual solvents.

Instrumentation:

NMR Spectrometer: Bruker Avance III 500 MHz or equivalent

¹H NMR Protocol:

Solvent: DMSO-d6

• Reference: Tetramethylsilane (TMS) at 0.00 ppm

• Temperature: 25°C

• Pulse Program: zg30

• Number of Scans: 16

 Data Interpretation: The spectrum is compared to a reference spectrum of Cinnamoylglycine, with expected reduced signal intensity at the deuterated positions.

Expected ¹H NMR Data (for non-deuterated Cinnamoylglycine):

• ~4.0 ppm (d, 2H): Methylene protons of the glycine moiety. Note: In **Cinnamoylglycine-d2**, the intensity of this signal is significantly reduced.

• ~6.6 ppm (d, 1H): Vinylic proton adjacent to the carbonyl group.

• ~7.3-7.6 ppm (m, 5H): Aromatic protons of the phenyl group.

• ~7.6 ppm (d, 1H): Vinylic proton adjacent to the phenyl group.

• ~8.6 ppm (t, 1H): Amide proton.

• ~12.5 ppm (s, 1H): Carboxylic acid proton.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight and determine the isotopic enrichment of **Cinnamoylglycine-d2**.

Instrumentation:

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Ionization Source: Electrospray Ionization (ESI)

Analytical Conditions:

Ionization Mode: Negative

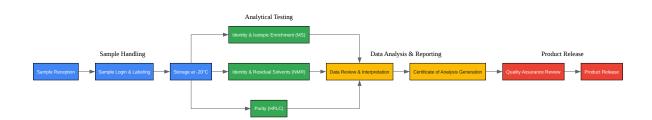
Scan Range: m/z 50-500

Capillary Voltage: 3.5 kV

• Cone Voltage: 30 V

Source Temperature: 120°C

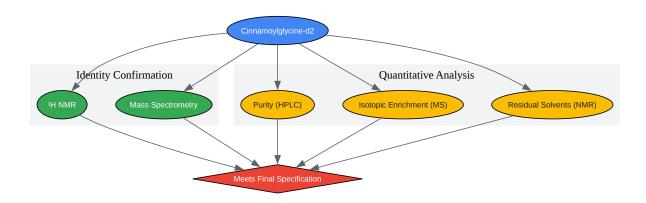
• Desolvation Temperature: 350°C

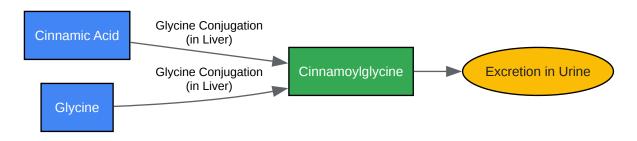

 Sample Infusion: The sample is dissolved in 50:50 Acetonitrile:Water with 0.1% Formic Acid and infused directly into the mass spectrometer.

Data Analysis:

- Identity Confirmation: The observed mass of the [M-H]⁻ ion is compared to the theoretical mass.
- Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks for the deuterated and non-deuterated species are used to calculate the percentage of deuterium incorporation.

Visualizations


The following diagrams illustrate the analytical workflow, the logical relationship of the quality control tests, and the metabolic context of Cinnamoylglycine.


Click to download full resolution via product page

Analytical Workflow for Cinnamoylglycine-d2

Click to download full resolution via product page

Logical Relationship of Quality Control Tests

Click to download full resolution via product page

Metabolic Pathway of Cinnamoylglycine

 To cite this document: BenchChem. [Certificate of Analysis: Cinnamoylglycine-d2].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15127896#cinnamoylglycine-d2-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com